2-(5-methyl-1H-indol-3-yl)acetamide
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Chemical and Biological Research
The indole scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and drug discovery. mdpi.comwisdomlib.org This privileged structure is present in a vast array of natural products, alkaloids, and pharmacologically active compounds. nih.gov Its versatility allows it to interact with a wide range of biological targets, making it a valuable framework for the design of new therapeutic agents. mdpi.comnih.gov The ability to introduce various substituents onto the indole ring significantly influences the biological activity of the resulting derivatives, leading to the development of novel drugs with enhanced efficacy and safety profiles. mdpi.com Consequently, indole derivatives have been extensively investigated for their potential in treating a multitude of diseases, including cancer, infectious diseases, inflammatory conditions, and neurodegenerative disorders. mdpi.comnih.gov
Overview of Indole-3-Acetamides as a Distinct Class of Indole Derivatives
Indole-3-acetamides represent a specific and important subclass of indole derivatives. Characterized by an acetamide (B32628) group attached to the third position of the indole ring, these compounds have garnered significant interest in chemical and biological research. nih.gov Indole-3-acetamide (B105759) itself is a known metabolite of tryptophan and serves as an intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA). nih.govcaymanchem.com This class of compounds is not limited to its natural roles; synthetic indole-3-acetamide derivatives have been the focus of numerous studies. Researchers have explored their potential as antihyperglycemic and antioxidant agents, among other biological activities. nih.govacs.org The synthesis of these derivatives often involves the coupling of indole-3-acetic acid with various amines, allowing for the creation of a diverse library of compounds for screening. nih.govacs.org
Research Landscape Pertaining to Substituted Indole-3-Acetamide Analogues
The research landscape for substituted indole-3-acetamide analogues is dynamic and multifaceted. A primary focus of this research is the synthesis of novel derivatives and the evaluation of their biological activities. For instance, studies have shown that the nature and position of substituents on the phenyl ring of N-phenylacetamide derivatives of indole-3-acetic acid can significantly impact their antioxidant and antihyperglycemic properties. nih.govresearchgate.net The compound 2-(5-methyl-1H-indol-3-yl)acetamide, while not as extensively studied for its own biological activities, is a key intermediate in the synthesis of more complex and potentially more potent molecules. nih.gov Its structure provides a modifiable scaffold for the development of new chemical entities. The exploration of substituted indole-3-acetamide analogues continues to be a promising avenue for the discovery of new therapeutic agents and research tools.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | bldpharm.com |
| Molecular Formula | C11H12N2O | nih.gov |
| Molecular Weight | 188.23 g/mol | nih.gov |
| CAS Number | 91350-17-3 | bldpharm.com |
| Appearance | Solid | sigmaaldrich.com |
| Storage Temperature | 2-8°C, kept in a dark, dry, and sealed environment | sigmaaldrich.com |
Spectroscopic Data of this compound
| Technique | Data |
| NMR | Available |
| HPLC | Available |
| LC-MS | Available |
| UPLC | Available |
Source: bldpharm.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
91350-17-3 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(5-methyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C11H12N2O/c1-7-2-3-10-9(4-7)8(6-13-10)5-11(12)14/h2-4,6,13H,5H2,1H3,(H2,12,14) |
InChI Key |
VQXXRQMLQUGSQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 5 Methyl 1h Indol 3 Yl Acetamide and Analogues
Retrosynthetic Analysis of the 2-(5-Methyl-1H-indol-3-yl)acetamide Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. icj-e.orgyoutube.comyoutube.comyoutube.com For this compound, the primary disconnection is the amide bond. This bond can be retrosynthetically cleaved to reveal two key synthons: a 5-methylindole-3-acetyl synthon and an ammonia (B1221849) equivalent.
A further disconnection of the 5-methylindole-3-acetyl synthon at the C2-C3 bond of the indole (B1671886) ring can lead to a 5-methylindole (B121678) precursor and a two-carbon unit bearing the acetyl group. Alternatively, the entire indole-3-acetic acid moiety can be considered as a single building block, which is a common strategy. This leads back to 5-methylindole-3-acetic acid as a key precursor.
Classical and Modern Approaches to Indole-3-Acetamide (B105759) Synthesis
The construction of the indole-3-acetamide framework can be achieved through a variety of synthetic methods, ranging from traditional multi-step sequences to more efficient modern strategies.
Multi-step Linear Synthetic Pathways
A classical approach to synthesizing indole-3-acetamides involves a linear sequence of reactions. One common method begins with the corresponding indole-3-acetic acid. researchgate.net This acid is first activated, for example, by conversion to its acid chloride using a reagent like thionyl chloride. researchgate.net The resulting activated species is then reacted with ammonia or an appropriate amine to form the desired acetamide (B32628). This straightforward, multi-step process allows for the synthesis of a wide range of N-substituted indole-3-acetamides by varying the amine used in the final step.
Convergent Synthesis Strategies for Indole-3-Acetamide Scaffolds
Convergent synthesis offers an efficient alternative to linear pathways by assembling the target molecule from several independently prepared fragments. acs.org In the context of indole-3-acetamides, a convergent approach might involve the preparation of a substituted indole ring and a separate acetamide side chain, which are then coupled together in a later step. This strategy is particularly advantageous for creating a library of analogs, as different indole and side-chain components can be mixed and matched.
One-Pot Multicomponent Reactions for Indole-3-Acetamide Formation
Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular diversity. medjchem.comnih.govchapman.edu Several MCRs have been developed for the synthesis of indole-3-acetamide derivatives.
One notable example involves a one-pot, three-step, five-component cascade reaction to produce complex polysubstituted indol-3-yl acetamides. researchgate.net This method utilizes a solid acid catalyst and combines condensation, nucleophilic addition, intramolecular cyclization, esterification, and amination in a single pot. researchgate.net Another efficient one-pot method involves the coupling of indole-3-acetic acid with various substituted anilines using a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govacs.org This reaction proceeds through an activated intermediate and allows for the synthesis of a diverse library of N-aryl indole-3-acetamides. nih.govacs.org
Key Precursors and Building Blocks in the Synthesis of 5-Methylindole-3-Acetamides
The choice of starting materials is crucial for the successful synthesis of this compound and its analogs. The 5-methylindole core is a key structural feature, and its corresponding precursors are of central importance.
Utilization of Indole-3-acetic Acid and its Derivatives
Indole-3-acetic acid (IAA) and its derivatives are fundamental building blocks in the synthesis of indole-3-acetamides. wikipedia.orgorgsyn.org The direct use of 5-methylindole-3-acetic acid allows for a straightforward conversion to the target acetamide through amide bond formation.
The synthesis of indole-3-acetamides often involves the coupling of indole-3-acetic acid with an amine. nih.govacs.org This can be achieved using various coupling reagents. For instance, the use of 1,1'-carbonyldiimidazole (CDI) in the presence of a catalytic amount of pyridine (B92270) facilitates the formation of an activated acyl-imidazole intermediate, which then readily reacts with an amine to yield the corresponding indole-3-acetamide. nih.govacs.org This method has been successfully employed to synthesize a wide range of N-substituted indole-3-acetamides. nih.govacs.org
Furthermore, indole-3-acetic acid can be converted to its acid chloride, which is a more reactive species for amidation. researchgate.net This two-step process provides a reliable route to the desired acetamide products. The biological synthesis of indole-3-acetic acid often proceeds through the indole-3-acetamide pathway, highlighting the close relationship between these two compounds. nih.govresearchgate.netasm.orgcapes.gov.br
Below is a table summarizing the synthesis of various indole-3-acetamide analogs from indole-3-acetic acid and substituted anilines.
| Compound Name | Substituted Aniline | Yield (%) | Melting Point (°C) |
| 2-(1H-Indol-3-yl)-N-(p-tolyl)acetamide | p-toluidine | 21 | 187-188 |
| N-(2,5-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide | 2,5-dimethylaniline | 53 | 151-153 |
| 2-(1H-Indol-3-yl)-N-(4-methoxyphenyl)acetamide | p-anisidine | 81 | 184-185 |
| N-(5-Chloro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide | 5-chloro-2-methylaniline | 13 | 201-203 |
Table 1: Synthesis of Indole-3-Acetamide Analogs. Data sourced from nih.gov.
Incorporation of 5-Methylindole Ring System
The formation of the indole nucleus is a foundational step in the synthesis of this compound. Several classical and modern methods are employed to construct this heterocyclic system, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.
One of the most traditional and widely used methods for synthesizing indoles is the Fischer Indole Synthesis . ontosight.airsc.org This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, which is typically formed from the condensation of phenylhydrazine (B124118) with an aldehyde or ketone. rsc.orgluc.edu For the synthesis of the 5-methylindole system, 4-methylphenylhydrazine (B1211910) is a key starting material. The Fischer synthesis is quite general, though it can present challenges with unsymmetrical ketones, potentially leading to mixtures of regioisomers. luc.eduresearchgate.net
Another notable approach is the Gassman Indole Synthesis , which proceeds via a one-pot reaction involving the sequential addition of a hypohalite and a base to an aniline, ultimately producing a 3-thioalkoxyindole. luc.edu Subsequent reduction, often with Raney nickel, removes the thioether to yield the desired indole. luc.edu While versatile, a significant drawback of the Gassman method is its limited effectiveness in preparing certain substituted indoles, such as those with methoxy (B1213986) groups at the 5- or 7-position. luc.edu
A method has also been developed for synthesizing indole compounds that feature an amino group on the benzene (B151609) ring through the indolization of ethyl levulinate p-acetaminophenylhydrazone. researchgate.net Such strategies are crucial for creating precursors to a wide array of substituted indole derivatives.
Introduction of Acetamide Moiety and Varied N-Substituents
Once the 5-methylindole core is established, the next critical step is the introduction of the acetamide group at the C3 position. A common precursor for this transformation is 5-methylindole-3-acetic acid. The acetamide linkage is typically formed through an amidation reaction.
A prevalent strategy involves the coupling of indole-3-acetic acid with a diverse range of primary or secondary amines, particularly substituted anilines, to yield N-substituted indole-3-acetamides. nih.govacs.orgresearchgate.net This reaction is often facilitated by a coupling agent. For instance, indole-3-acetic acid can be converted to the more reactive intermediate, 2-(1H-indol-3-yl)acetyl chloride, by treatment with thionyl chloride. researchgate.net This acyl chloride is then reacted with various anilines in a base condensation reaction to afford the desired amide products. researchgate.net
The acetamide group itself is an amide derived from acetic acid. ontosight.ainih.gov The structural versatility of the final products is achieved by varying the amine component in the coupling reaction, allowing for the introduction of a wide array of N-substituents. nih.govacs.org This modular approach is fundamental to creating libraries of analogues for structure-activity relationship studies.
Table 1: Examples of N-Substituted Indole-3-Acetamide Synthesis
| Precursor 1 (Indole) | Precursor 2 (Amine) | Coupling Method | N-Substituent on Acetamide |
|---|---|---|---|
| Indole-3-acetic acid | Substituted Anilines | CDI-mediated coupling | Substituted phenyl groups nih.govacs.org |
| 2-(1H-indol-3-yl)acetyl chloride | Aniline / Substituted Anilines | Base condensation | Phenyl / Substituted phenyl groups researchgate.net |
| 2-Indole acetic acid | 2-Aminophenol | CDI/DMAP coupling | 2-hydroxyphenyl nih.gov |
Catalytic Systems and Reaction Conditions Employed
The efficiency and selectivity of the reactions to form this compound and its analogues are highly dependent on the catalytic systems and reaction conditions used. These include coupling agents, bases, and acids, each playing a specific role in the synthetic pathway.
Application of Coupling Reagents (e.g., 1,1'-Carbonyldiimidazole)
Coupling reagents are essential for activating the carboxylic acid group of indole-3-acetic acid to facilitate amide bond formation. Among these, 1,1'-Carbonyldiimidazole (CDI) is a widely used and effective reagent. chemicalbook.comwikipedia.org CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazole intermediate, which then readily reacts with an amine to form the corresponding amide. nih.govacs.orgchemicalbook.com This process is often conducted as a convenient one-pot synthesis. nih.govacs.org The reaction releases carbon dioxide and imidazole (B134444) as byproducts, which are generally easy to remove. chemicalbook.com This method has been successfully applied to the synthesis of various indole-3-acetamides and coumarin-3-carboxamides. nih.govnih.govnih.gov
Base-Catalyzed Reactions (e.g., NaH, K₂CO₃, Triethylamine)
Bases play a crucial role in multiple steps of the synthesis of indole-3-acetamides. Their functions range from deprotonation to catalyzing condensation reactions.
Pyridine : Often used as a mild base in CDI-mediated coupling reactions. It helps to deprotonate the carboxylic acid, making it more susceptible to reaction with the coupling reagent. nih.govacs.org
Triethylamine (TEA) : Employed in the synthesis of indole acetic acid sulfonate derivatives, likely to neutralize the HCl generated during the reaction of an alcohol with a sulfonyl chloride. nih.gov
Potassium Carbonate (K₂CO₃) : A mild and versatile base used for the N-alkylation of indoles and pyrroles. researchgate.net It is effective in promoting nucleophilic addition reactions, such as the reaction of indoles with vinylene carbonate. nih.gov
Sodium Hydride (NaH) : A strong base used for the deprotonation of less acidic protons. For example, it is used to deprotonate the amide nitrogen of an indolylquinazolinone prior to alkylation with methyl iodide. nih.gov It can also be used in esterification reactions that are facilitated by CDI. chemicalbook.com
Table 2: Common Bases and Catalysts in Indole-3-Acetamide Synthesis
| Reagent | Type | Role / Reaction |
|---|---|---|
| 1,1'-Carbonyldiimidazole (CDI) | Coupling Agent | Activates carboxylic acids for amidation nih.govacs.orgchemicalbook.com |
| Pyridine | Base | Deprotonation of carboxylic acid in CDI coupling nih.govacs.org |
| Triethylamine (TEA) | Base | Acid scavenger in sulfonylation reactions nih.gov |
| Potassium Carbonate (K₂CO₃) | Base | N-alkylation of indoles, catalyst for nucleophilic addition researchgate.netnih.gov |
| Sodium Hydride (NaH) | Strong Base | Deprotonation for N-alkylation nih.gov |
| Sulfuric Acid (H₂SO₄) | Acid Catalyst | Fischer Indole Synthesis google.com |
Acid-Catalyzed Reactions (e.g., Sulfuric Acid)
Acid catalysis is predominantly employed in the initial stages of synthesis, particularly for the construction of the indole ring itself.
Sulfuric acid (H₂SO₄) is the classic catalyst for the Fischer Indole Synthesis. google.com In this process, it facilitates the cyclization and rearrangement of the phenylhydrazone intermediate to form the indole core. A process using ethanolic sulfuric acid to produce the ethyl ester of indole-3-acetic acid has been patented. google.com More recently, acid-catalyzed hydrogen-deuterium exchange reactions on the indole ring have been performed using deuterated sulfuric acid (D₂SO₄), highlighting the role of acid in manipulating the indole scaffold itself. acs.org
Novel Synthetic Transformations and Mechanistic Insights in Indole-3-Acetamide Formation
Research into the synthesis of indole-3-acetamides continues to evolve, with new transformations and a deeper understanding of reaction mechanisms being reported.
Mechanistic studies of CDI-mediated amidation suggest a two-step process. First, indole-3-acetic acid reacts with CDI, leading to the evolution of CO₂ gas and the formation of a reactive acyl-imidazole intermediate. nih.govacs.org This intermediate is then subjected to nucleophilic attack by an amine to furnish the final acetamide product. nih.govacs.org
For N-functionalization, a plausible mechanism involves the deprotonation of the indole nitrogen with a base like K₂CO₃ to generate a nucleophilic indole anion in situ. nih.gov This anion then attacks an electrophile, such as vinylene carbonate, in a nucleophilic addition reaction. nih.gov
More advanced synthetic strategies are also emerging. These include electrochemical methods for the intramolecular amination of 2-vinyl anilines to produce indoles and Pd-catalyzed cycloisomerization of o-allylanilines. organic-chemistry.org Furthermore, transformations of other functional groups into the indole moiety, such as the Larock indole synthesis from an alkyne, demonstrate novel approaches to constructing this versatile heterocycle. acs.org Preliminary mechanistic studies of some of these newer methods point to the involvement of metal complexes, such as an Ir(III) center in distal C-H alkynylation reactions. acs.org
Indolyl 1,3-Heteroatom Transposition in Indole Derivatization
A powerful and non-traditional strategy for the C3-functionalization of indoles is the Indolyl 1,3-Heteroatom Transposition (IHT). nih.gov This approach is distinct from conventional methods that depend on the nucleophilic character of the indole ring. numberanalytics.com The IHT reaction is a rearrangement process that begins with a readily accessible N-hydroxyindole derivative. nih.gov This starting material undergoes a transformation, typically through the intermediacy of a corresponding ester, sulfonate, or phosphonate, which results in the migration of a heteroatom from the nitrogen at position 1 to the carbon at position 3. nih.gov
This strategic transposition circumvents challenges associated with direct C3-functionalization and has proven to be an effective toolkit for modifying indole derivatives and related heterocycles. nih.gov The versatility of the IHT allows for the introduction of both oxygen- and nitrogen-based functional groups at the C3 position, significantly broadening the scope of accessible indole analogues. nih.govrsc.org The development of this methodology stems from initial reports by Sundberg, which were later expanded upon by others, establishing a foundational platform for complex indole synthesis. nih.gov
Mechanistic Duality in Indole Functionalization
The two competing mechanistic pathways are identified as:
A Concerted Pathway: This route involves a classical pericyclic reaction, specifically a researchgate.netresearchgate.net-sigmatropic rearrangement, where bond-breaking and bond-making occur in a synchronized manner, although the degree of synchronicity can vary. researchgate.net
A Dissociative Pathway: This alternative mechanism proceeds through an initial cleavage of the N–O bond in the N-hydroxyindole ester intermediate. researchgate.net This heterolytic cleavage results in the formation of an intimate ion pair intermediate, which then recombines to form the C3-functionalized product. researchgate.net
This co-existence of two independent mechanisms for a researchgate.netresearchgate.net-sigmatropic rearrangement is a unique finding in the context of the general indolyl framework. scispace.com While similar dual characteristics have been noted in other highly specialized systems, the IHT reaction is distinct in that the balance between the two pathways is inherently tied to the fundamental electronic nature of the indole substrate itself. scispace.com
Role of Electronic Properties in Reaction Pathways
The most critical aspect of the mechanistic duality in the IHT reaction is that the relative contribution of the concerted and dissociative pathways is not fixed. Instead, it can be controlled and shifted as a direct function of the electronic properties of the substrate system. nih.govscispace.com This discovery has enabled the development of mechanism-driven strategies to design more efficient and general methods for the C3-hetero-functionalization of indoles. nih.govresearchgate.net
The electronic nature of the substituent on the migrating group plays a pivotal role. A strong correlation has been demonstrated between the reaction efficiency and the electron deficiency of this substituent. researchgate.net For instance, in the rearrangement of N-benzoyloxyindoles, introducing electron-withdrawing groups onto the benzoyl moiety significantly accelerates the reaction. researchgate.net This electronic perturbation not only lowers the activation energy for both pathways but also shifts the weighted average of the contributing mechanisms. scispace.com
A systematic analysis focusing on the electronics of the substituent at the 2'-position of the benzoyl group revealed a clear trend. The presence of highly electron-withdrawing groups, such as a pentafluorophenyl group, was found to facilitate the reaction, allowing it to proceed smoothly at room temperature, whereas electron-neutral or donating groups required higher temperatures or resulted in no product formation. scispace.com This facilitation is attributed to the inductive effect, which promotes the cleavage of the N-O bond required in the dissociative pathway and stabilizes the transition state in the concerted pathway. researchgate.net
The following table illustrates the effect of different substituents on the benzoyl group on the reaction outcome for the IHT process.
| Entry | R Group (Substituent) | Product Yield (%) | Ratio of Intermediate to Product | Dominant Mechanism |
| 1 | H | 0 | - | N/A |
| 2 | 4-MeO | 0 | - | N/A |
| 3 | 4-F | 59 | 1 : 1.7 | Mixed |
| 4 | 4-CF3 | 91 | 1 : 19 | Primarily Dissociative |
| 5 | 2,4,6-F3 | 95 | 0 : 100 | Dissociative |
| 6 | Pentafluoro | 95 | 0 : 100 | Dissociative |
| This table is a representation of data showing how electron-withdrawing substituents (from top to bottom) increase product yield and favor the rearrangement product over the stable intermediate, indicating a shift in the reaction mechanism and efficiency. Data adapted from mechanistic studies on IHT reactions. researchgate.net |
This deep understanding of how electronics govern the reaction mechanism allows for the rational design of substrates to favor one pathway over the other, leading to highly efficient and controlled syntheses of C3-functionalized indoles, indolenines, and indolines under mild conditions. nih.gov
Structure Activity Relationship Sar Studies of 2 5 Methyl 1h Indol 3 Yl Acetamide Analogues
Impact of Substitutions on the Indole (B1671886) Nucleus
The indole core is a privileged scaffold in medicinal chemistry, and substitutions on this ring system significantly modulate the biological activity of 2-(5-methyl-1H-indol-3-yl)acetamide analogues. nih.gov
The position and nature of substituents on the indole ring play a critical role in determining the pharmacological profile of these compounds. For instance, the presence of a methyl group at the C5 position, as in the parent compound, is a key feature. Studies on related indole structures have shown that modifications at this position can have a profound impact. For example, in a series of indole-3-acetamides, the introduction of a methyl group at the C5 position was found to be a crucial determinant of their activity. nih.gov
Furthermore, the introduction of a methoxy (B1213986) group at the C5 position has been explored. nih.govnih.govchemicalbook.com For instance, 2-(5-methoxy-1H-indol-3-yl)acetamide is a known compound with various biological applications. chemicalbook.com The electronic effects of the methoxy group, being electron-donating, can alter the electron density of the indole ring and influence its binding to target proteins.
The substitution pattern on the indole nucleus is a key determinant of the biological activity of this class of compounds. The following table summarizes the effects of various substitutions:
| Substitution | Position | Impact on Activity |
| Methyl | C5 | Often crucial for activity. nih.gov |
| Methoxy | C5 | Modulates electronic properties and biological interactions. chemicalbook.com |
| Methyl | C2 | Can influence the compound's overall shape and steric interactions. |
Influence of Acetamide (B32628) N-Substitution on Biological Interactions
The N-substitution on the acetamide moiety of this compound provides a critical handle for modifying the compound's properties. nih.gov This has been extensively explored to enhance biological activity and selectivity.
Alkyl, Aryl, and Halogenated Aryl Substitutions
A wide array of substituents, including alkyl, aryl, and halogenated aryl groups, have been introduced at the nitrogen atom of the acetamide side chain. nih.gov These modifications can significantly impact the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.
For example, a study on a series of 2-(1H-indol-3-yl)-N-phenylacetamides revealed that the nature and position of substituents on the phenyl ring were critical for their α-amylase inhibitory activity. nih.gov Compounds with dimethyl substitutions on the aryl ring showed variable but often enhanced activity compared to unsubstituted or monomethyl-substituted analogues. nih.gov Specifically, a compound with 2,5-dimethylphenyl substitution exhibited superior activity among the methyl-substituted derivatives. nih.gov
Halogenated aryl substitutions have also been shown to be important. In the same study, halide-containing compounds demonstrated significant α-amylase inhibitory activity, with a 2,5-dichlorophenyl substituted analogue being the most potent in this group. nih.gov The electronic and steric effects of halogen atoms can lead to more favorable interactions within the enzyme's active site.
The following table summarizes the observed structure-activity relationships for N-substituted acetamides:
| N-Substituent | Substitution Pattern | Observed Activity |
| Unsubstituted Phenyl | - | Moderate α-amylase inhibition. nih.gov |
| p-Tolyl | para-methyl | Slightly reduced activity compared to unsubstituted phenyl. nih.gov |
| 3,4-Dimethylphenyl | meta- and para-dimethyl | Moderately active. nih.gov |
| 2,4-Dimethylphenyl | ortho- and para-dimethyl | Decreased activity compared to 3,4-dimethylphenyl. nih.gov |
| 2,5-Dimethylphenyl | ortho- and meta-dimethyl | Superior activity among methyl-substituted compounds. nih.gov |
| Halogenated Phenyl | Various | Generally good antioxidant and α-amylase inhibitory activity. nih.gov |
Heterocyclic Incorporations
The incorporation of heterocyclic rings, such as pyrazole (B372694) and triazole, into the N-substituent of the acetamide side chain has emerged as a promising strategy to develop potent bioactive molecules. nih.govrsc.org These heterocyclic moieties can introduce additional hydrogen bond donors and acceptors, as well as unique steric and electronic features, leading to enhanced biological activity.
For instance, a series of indole-1,2,4-triazole-based S-alkylated N-aryl acetamides were synthesized and evaluated for their anticancer activity. nih.gov These compounds, which feature a triazole ring linked to the indole nucleus and a substituted phenyl acetamide, demonstrated significant anti-proliferative potential against hepatocellular cancer cells. nih.gov The 3,4-dichlorophenyl substituted analogue emerged as a particularly potent compound in this series. nih.gov
Similarly, pyrazole-containing derivatives have been investigated. Research on pyrazole derivatives has shown their potential as anticancer and anti-inflammatory agents. nih.govnih.govgoogle.com The incorporation of a pyrazole ring can lead to compounds with improved binding affinities to various biological targets. rsc.org
Stereochemical Considerations and Their Effects on Activity
While the core structure of this compound does not possess a chiral center, the introduction of chiral substituents on the indole nucleus or the acetamide side chain can lead to stereoisomers with potentially different biological activities. The three-dimensional arrangement of atoms in a molecule can be critical for its interaction with chiral biological macromolecules like enzymes and receptors.
Although specific studies focusing solely on the stereochemistry of this compound analogues are not prevalent in the provided search results, the general principles of stereochemistry in drug design are highly relevant. The differential activity of enantiomers is a well-established phenomenon in pharmacology. Therefore, if chiral centers are introduced into the structure of this compound analogues, it would be crucial to separate and evaluate the individual stereoisomers to identify the more active or selective enantiomer.
Computational Contributions to SAR Elucidation
Computational methods, such as molecular docking and molecular dynamics simulations, have become indispensable tools in understanding the structure-activity relationships of this compound analogues at the molecular level. nih.govnih.gov These in silico techniques provide valuable insights into the binding modes of these compounds with their biological targets, helping to rationalize their observed activities and guide the design of new, more potent derivatives.
For example, molecular docking studies have been employed to predict the binding orientation of indole-3-acetamide (B105759) derivatives within the active site of α-amylase. nih.gov These studies revealed that the compounds interact with key amino acid residues through hydrogen bonds and hydrophobic interactions, explaining the observed inhibitory activities. nih.gov The docking results corroborated the experimental findings, showing that compounds with higher predicted binding affinities generally exhibited greater inhibitory potency. nih.gov
In another study, molecular docking and molecular dynamics simulations were used to investigate the interaction of indole-1,2,4-triazole hybrids with the AKT1 kinase enzyme, a target in cancer therapy. nih.gov The computational analysis revealed that the most active compounds formed stable complexes with the enzyme, engaging in multiple hydrogen bonding and hydrophobic interactions with key residues in the active site. nih.gov These computational insights provided a structural basis for the observed anticancer activity and supported the potential of these compounds as lead structures for further development. nih.gov
Biological Activity and Mechanistic Insights of Indole 3 Acetamides in Vitro Studies
Enzyme Inhibition Studies
Indole-3-acetamides have been investigated for their ability to inhibit various enzymes implicated in different disease pathologies. These studies provide crucial information on their mechanism of action and potential as therapeutic agents.
α-Amylase Inhibition by Indole-3-Acetamides
α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. researchgate.net A series of twenty-four indole-3-acetamide (B105759) derivatives were synthesized and evaluated for their α-amylase inhibitory activity. All the synthesized compounds demonstrated good to moderate inhibition against the α-amylase enzyme, with IC₅₀ values ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM. acs.orgnih.gov In comparison, the standard drug acarbose (B1664774) has an IC₅₀ value of 0.92 ± 0.40 μM. nih.gov
Notably, compound 15 from the series, with an IC₅₀ of 1.09 ± 0.11 μM, was the most potent inhibitor. acs.org The structure-activity relationship studies revealed that the presence of different functional groups, such as halides, methanethiol, alkyl, and alkoxy groups at various positions of the phenyl ring of the phenylacetamide moiety, influences the inhibitory activity against α-amylase. nih.govacs.org Molecular docking studies further elucidated the binding modes of these derivatives within the active site of the α-amylase enzyme (PDB ID: 1HNY), confirming the interactions that contribute to their inhibitory potential. nih.govacs.org
In another study, a series of indole (B1671886) hydrazone analogs were synthesized and screened for α-amylase inhibitory activity. nih.gov All twenty-one analogs showed varying degrees of inhibition, with IC₅₀ values ranging from 1.66 to 2.65 μM, comparable to the standard acarbose (IC₅₀ = 1.05 ± 0.29 μM). nih.gov These findings underscore the potential of the indole scaffold in designing effective α-amylase inhibitors.
Table 1: α-Amylase Inhibitory Activity of Selected Indole-3-Acetamide Derivatives
| Compound | IC₅₀ (μM) vs. α-Amylase |
| Compound 6 | Potential Inhibition |
| Compound 11 | Potential Inhibition |
| Compound 15 | 1.09 ± 0.11 |
| Compound 18 | Potential Inhibition |
| Acarbose (Standard) | 0.92 ± 0.40 |
Cyclooxygenase (COX) Inhibition and Related Pathways
Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2, and is responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a key role in inflammation and pain. nih.gov Inhibition of COX enzymes, particularly COX-2, is a major strategy for the development of anti-inflammatory drugs. nih.gov
A study focused on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives, which are structurally related to indole-3-acetamides, demonstrated their potential as COX inhibitors. nih.gov Several of these compounds exhibited significant anti-inflammatory activity. Notably, compound S3 from this series was found to selectively inhibit COX-2 expression, suggesting a safer profile with reduced gastrointestinal side effects, a common issue with non-selective COX inhibitors. nih.gov Docking studies revealed that these compounds could effectively bind to the active site of the COX-2 enzyme. nih.gov The anti-inflammatory activity of these indole derivatives was attributed to the hydrazide substitution, with different substitutions on the phenyl ring modulating the potency. nih.gov
Inhibition of Tubulin Polymerization
Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.gov Inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs, as it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. nih.govtdl.org Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov
A number of indole-3-glyoxylamides have been reported as tubulin polymerization inhibitors. acs.orgacs.org A new series of related compounds, designed to have a reduced aromatic ring count and increased saturation, retained potent tubulin polymerization activity. acs.org Studies on N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides also showed that these compounds exhibit low nanomolar cytotoxicity against several human cancer cell lines by inhibiting tubulin polymerization. researchgate.net Mechanistic studies confirmed that these compounds induce apoptosis and arrest the cell cycle in the G2/M phase. researchgate.net Molecular modeling suggested that these derivatives bind to the colchicine site of tubulin. researchgate.net
Receptor Ligand Interactions
Indole-3-acetamides have also been evaluated for their ability to interact with various G protein-coupled receptors (GPCRs), which are important drug targets.
Melatonin (B1676174) Receptor Agonism
Melatonin, an endogenous hormone primarily synthesized by the pineal gland, regulates circadian rhythms and has various other physiological functions through its interaction with melatonin receptors MT1 and MT2. nih.govnih.gov These receptors are attractive targets for the treatment of sleep disorders, depression, and other neurological conditions.
A study on a novel indole-3-acetamide derivative, N-[2-(5-hydroxyethoxy)-1H-indol-3-yl]ethyl]acetamide (5-HEAT), revealed its interesting pharmacological profile at melatonin receptors. nih.gov 5-HEAT demonstrated a slight selectivity for the MT1 receptor over the MT2 receptor. nih.gov Importantly, it acted as a full agonist at the MT1 receptor, inducing a high level of G protein activation, while behaving as an antagonist or a weak partial agonist at the MT2 receptor. nih.gov This differential activity makes 5-HEAT a valuable tool for functional studies aimed at distinguishing the roles of MT1 and MT2 receptors. nih.gov
Cannabinoid Receptor Type 2 (CB2) Ligand Binding
The endocannabinoid system, comprising cannabinoid receptors CB1 and CB2, their endogenous ligands, and metabolic enzymes, is involved in a wide range of physiological processes. olemiss.edunih.gov The CB2 receptor is primarily expressed in the immune system and is considered a promising target for the development of anti-inflammatory and immunomodulatory therapies without the psychoactive effects associated with CB1 receptor activation. olemiss.edunih.gov
A series of indol-3-yl-oxoacetamides were synthesized and evaluated for their binding affinity to the CB2 receptor. nih.gov One of the fluorinated derivatives showed potent and selective binding to the CB2 receptor with a Ki value of 6.2 nM. nih.gov These findings highlight the potential of the indole-3-acetamide scaffold in the design of novel CB2 receptor ligands.
Serotonin (B10506) Receptor (5-HT1A, 5-HT7) Affinities
There is currently no specific binding affinity data (such as K_i_ or IC50 values) available in the public scientific literature for 2-(5-methyl-1H-indol-3-yl)acetamide at the 5-HT1A and 5-HT7 serotonin receptors. The affinity of tryptamine (B22526) derivatives for serotonin receptors is known to be significantly influenced by substitutions on the indole ring and the ethylamine (B1201723) side chain. However, without direct experimental testing of this compound, its specific receptor binding profile remains uncharacterized.
Modulation of Cellular Processes
Antioxidant Activity and Reactive Oxygen Species Scavenging
The antioxidant potential of this compound has not been quantitatively determined in studies available in the public domain. While the structurally related compound melatonin (N-acetyl-5-methoxytryptamine) is a well-documented antioxidant, specific assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or oxygen radical absorbance capacity (ORAC) assays have not been reported for this compound to establish its specific antioxidant capacity and reactive oxygen species (ROS) scavenging activity.
Investigation of Apoptosis Induction and Cell Cycle Arrest
There is no direct scientific evidence to date demonstrating that this compound induces apoptosis or causes cell cycle arrest in cancer cells or other cell lines. While some indole derivatives have been shown to possess pro-apoptotic and cell cycle-modulating properties, these effects are highly structure-dependent, and specific studies on this compound are lacking.
Interference with Protein Aggregation (e.g., Amyloid-β Oligomers)
Currently, there are no published studies investigating the effect of this compound on the aggregation of amyloid-β oligomers or other proteins implicated in neurodegenerative diseases. The ability to interfere with protein aggregation is a specific property that cannot be inferred from the general class of indole compounds without direct experimental validation.
DNA Synthesis Inhibition
The potential for this compound to inhibit DNA synthesis has not been explored in the available scientific literature. Assays to determine such activity have not been reported for this specific compound.
Antimicrobial Research Perspectives
Specific data regarding the antimicrobial activity of this compound against various bacterial and fungal strains are not available. While research has been conducted on the antimicrobial properties of other tryptamine derivatives, the specific spectrum of activity and minimum inhibitory concentrations (MICs) for this compound have not been determined.
Evaluation of Antibacterial Potency (e.g., against MRSA, Mycobacterium tuberculosis)
While the broader class of indole derivatives has been a subject of significant research for antibacterial properties, specific in vitro studies evaluating the antibacterial potency of this compound against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis are not extensively detailed in the reviewed scientific literature. Research has often focused on other substituted indole compounds. For instance, various novel substituted indole derivatives have demonstrated significant antibacterial activity against a range of pathogenic bacteria, with minimum inhibitory concentrations (MICs) in some cases as low as 0.12–6.25 µg/mL against organisms like Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. nih.gov Similarly, S-alkylated/aralkylated derivatives of 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol have shown inhibitory potential against S. aureus and B. subtilis, with some compounds exhibiting MIC values comparable to the standard drug ciprofloxacin. tjpr.org Indole derivatives containing halogen substitutions have also been noted for their excellent inhibition of bacterial growth. nih.gov However, specific MIC values and detailed research findings for this compound remain to be fully elucidated in the available literature.
Interactive Data Table: Antibacterial Activity of Selected Indole Derivatives (for illustrative purposes, as specific data for this compound is not available)
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Novel substituted indole derivatives | K. pneumoniae, E. coli, P. aeruginosa, S. typhi | 0.12–6.25 | nih.gov |
| 3-{[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole | S. aureus | 9.14 ± 2.67 (µM) | tjpr.org |
| 3-{[5-(iso-propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole | S. aureus | 9.00 ± 4.12 (µM) | tjpr.org |
| Ciprofloxacin (Standard) | S. aureus | 8.11 ± 2.12 (µM) | tjpr.org |
Assessment of Antifungal Efficacy
The antifungal potential of the specific compound this compound has not been a primary focus in the accessible research literature. The broader family of indole derivatives, however, has shown promise as antifungal agents. For example, certain indole-triazole derivatives have demonstrated a broad spectrum of activity against pathogens such as Candida albicans and Candida krusei, with MIC values ranging from 3.125 to 50 µg/mL. nih.gov One particular indole-triazole derivative, 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, has been highlighted as a promising novel antifungal lead. nih.gov Furthermore, novel indole derivatives with an imidazole (B134444) motif have been developed and evaluated for their antifungal activity against strains like Alternaria solani, underscoring the importance of the indole ring system for this biological activity. nih.gov Despite these advances with related compounds, specific data on the antifungal efficacy of this compound is not available.
Interactive Data Table: Antifungal Activity of Selected Indole Derivatives (for illustrative purposes, as specific data for this compound is not available)
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Indole-triazole derivatives | C. albicans, C. krusei | 3.125-50 | nih.gov |
| 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole | C. albicans | 2 | nih.gov |
Biofilm Formation Inhibition Studies
Indole and its derivatives are recognized for their role in modulating biofilm formation in various bacteria. cuny.edunih.gov However, specific studies on the biofilm inhibition properties of this compound are not prominent in the current body of scientific literature. Research has shown that other indole derivatives can significantly inhibit biofilm formation. For instance, 5-iodoindole (B102021) has been found to effectively inhibit biofilm formation in Acinetobacter baumannii. semanticscholar.org Other derivatives such as 3-indolylacetonitrile, 5-fluoroindole, and 5-methylindole (B121678) itself have been shown to interfere with quorum sensing, a key process in biofilm development. cuny.edu While indole-3-acetic acid has been shown to impact biofilm formation in Pseudomonas aeruginosa, the specific effects of its 5-methyl-acetamide derivative are yet to be reported. nih.gov
Interactive Data Table: Biofilm Inhibition by Selected Indole Derivatives (for illustrative purposes, as specific data for this compound is not available)
| Compound | Organism | Effect | Reference |
| 5-Iodoindole | Acinetobacter baumannii | Biofilm inhibition | semanticscholar.org |
| 3-Indolylacetonitrile | Escherichia coli O157:H7 | Biofilm inhibition | cuny.edu |
| 5-Methylindole | Various | Biofilm inhibition via quorum sensing interference | cuny.edu |
| Indole-3-acetic acid | Pseudomonas aeruginosa | Biofilm inhibition | nih.gov |
Biosynthetic Pathways and Regulatory Roles (e.g., Indole-3-Acetamide Pathway in Microorganisms)
The Indole-3-Acetamide (IAM) pathway is a well-characterized route for the biosynthesis of the phytohormone indole-3-acetic acid (IAA) in various bacteria. nih.gov This pathway is particularly significant in phytopathogens that induce gall tumors on host plants.
The IAM pathway is a two-step process that begins with the amino acid L-tryptophan.
Step 1: Tryptophan to Indole-3-Acetamide (IAM) : The first reaction is the oxidative decarboxylation of L-tryptophan to form indole-3-acetamide. This conversion is catalyzed by the enzyme tryptophan-2-monooxygenase, which is encoded by the iaaM gene. This enzyme utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor and molecular oxygen as the oxidant.
Step 2: Indole-3-Acetamide to Indole-3-Acetic Acid (IAA) : The resulting indole-3-acetamide is then hydrolyzed by the enzyme indole-3-acetamide hydrolase (encoded by the iaaH gene) to produce indole-3-acetic acid and ammonia (B1221849). This second step not only yields IAA but also provides the bacterium with a source of assimilable nitrogen.
The genes responsible for this pathway, iaaM and iaaH, have been identified and studied in a variety of bacteria, including Agrobacterium tumefaciens, Pseudomonas syringae, and various species of Rhizobium and Bradyrhizobium.
In addition to the well-established IAM pathway, some microorganisms may possess alternative routes for IAA biosynthesis. For example, studies in Streptomyces species have indicated the presence of the IAM pathway through the detection of IAM and the ability of the cells to convert it to IAA.
The production of IAA by microorganisms through pathways like the IAM pathway plays a crucial role in plant-microbe interactions. Bacteria can utilize this phytohormone to colonize plants, stimulate plant growth (phytostimulation), and overcome the plant's natural defense mechanisms. Furthermore, recent evidence suggests that IAA can also function as a signaling molecule within bacterial populations, directly influencing bacterial physiology. The synthesis of IAA is often regulated by complex gene networks that respond to environmental signals, thereby affecting the balance of hormones in the plant and the nature of the symbiotic or pathogenic relationship.
Computational and Theoretical Investigations of 2 5 Methyl 1h Indol 3 Yl Acetamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT studies are instrumental in understanding the intrinsic properties of a molecule. Such calculations for 2-(5-methyl-1H-indol-3-yl)acetamide would provide valuable insights into its stability, reactivity, and spectroscopic characteristics.
Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the molecule's bond lengths, bond angles, and dihedral angles are adjusted to find the lowest energy conformation. For a flexible molecule like this compound, with its rotatable acetamide (B32628) side chain, a conformational analysis would be necessary to identify the various low-energy conformers and their relative stabilities. However, no published data on the optimized geometry or conformational landscape of this specific compound is available.
Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution)
Analysis of the electronic structure provides a window into the molecule's reactivity and kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's excitability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. Without specific studies, these parameters for this compound remain undetermined.
Natural Bond Orbital (NBO) Analysis
NBO analysis offers a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between orbitals, which is crucial for understanding hyperconjugative interactions and the stability they impart to the molecular structure. This analysis can quantify the delocalization of electron density and provide insights into the nature of the chemical bonds. For this compound, NBO analysis would elucidate the electronic interplay between the indole (B1671886) ring, the methyl group, and the acetamide side chain. Regrettably, no such analysis has been published.
Prediction of Vibrational Spectra (IR, Raman)
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the calculated spectra with experimental data (if available), the vibrational modes can be assigned to specific functional groups and molecular motions. This serves as a powerful tool for structural confirmation. The theoretical vibrational spectra for this compound have not been reported in the literature.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This is a cornerstone of drug discovery and design.
Identification of Binding Modes and Key Interacting Residues
For this compound, molecular docking studies would be essential to hypothesize its potential biological targets and understand the molecular basis of its activity. These simulations would reveal the most likely binding poses of the compound within the active site of a protein and identify the key amino acid residues involved in the interaction, such as through hydrogen bonds, hydrophobic interactions, or pi-stacking. The absence of published docking studies for this compound means that its potential binding modes and interacting residues with any biological target are currently unknown.
Prediction of Binding Affinities to Biological Targets
Computational methods, particularly molecular docking, are instrumental in predicting the binding affinities of small molecules like this compound to various biological targets. While specific docking studies on this exact compound are not extensively documented in publicly available literature, research on closely related indole-3-acetamide (B105759) derivatives provides significant insights into its potential interactions and binding energies.
A notable study on a series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives investigated their potential as inhibitors of the α-amylase enzyme, a key target in managing hyperglycemia. nih.govacs.org In this in silico study, molecular docking simulations were performed to predict the binding modes and affinities of these compounds within the enzyme's active site (PDB ID: 1HNY). nih.govacs.org The binding affinities, represented by docking scores and calculated in kcal/mol, indicate the stability of the ligand-receptor complex. For instance, various derivatives in the study showed binding affinities ranging from -5.29 to -5.66 kcal/mol. nih.gov These values suggest that indole-3-acetamide scaffolds can form stable interactions with the catalytic residues of the α-amylase enzyme. nih.govacs.org
The predicted interactions for these derivatives primarily involved hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, such as Asp300, Trp58, Trp59, and Tyr62. nih.gov Given the structural similarity, it is plausible that this compound would also engage in similar interactions. The methyl group at the 5-position of the indole ring could further enhance binding affinity through hydrophobic interactions within a corresponding pocket of a target protein.
Another computational investigation focused on indole-coumarin hybrids as inhibitors of galectin-1, a protein implicated in cancer progression. researchgate.net This study utilized molecular docking to ascertain the interaction between the designed ligands and the protein. researchgate.net The results provided insights into the binding modes and helped rationalize the experimentally observed inhibitory activity. researchgate.net
These examples from related compounds underscore the utility of computational tools in predicting binding affinities. For this compound, such predictions are crucial first steps in identifying potential biological targets and prioritizing it for further experimental validation in drug discovery pipelines.
Table 1: Predicted Binding Affinities of Related Indole-3-Acetamide Derivatives against α-Amylase
| Compound Derivative | Docking Score (S) | Binding Energy (kcal/mol) | Binding Affinity (kcal/mol) | Interacting Residues |
| Indole-3-acetamide 1 | -5.548 | 25.16 | -5.29 | ASP 300 |
| Indole-3-acetamide 2 | -5.777 | -27.14 | -5.66 | ASP 300 |
Data sourced from a molecular docking study on 2-(1H-indol-3-yl)-N-phenylacetamide derivatives. nih.gov
Computational Insights into Mechanistic Interactions
Computational studies offer a microscopic view of the mechanistic interactions between a ligand and its biological target, elucidating the specific forces that govern binding and molecular recognition. For this compound, insights can be extrapolated from detailed in silico analyses of analogous indole structures. These studies reveal how the indole scaffold, a common motif in pharmacologically active compounds, engages with protein active sites. nih.govnih.govnih.govresearchgate.net
Molecular docking simulations on indole-3-acetamide derivatives targeting the α-amylase enzyme have shown that the orientation of the molecule within the binding pocket is critical for its inhibitory activity. nih.govacs.org The core interaction mechanism involves the acetamide group and the indole nitrogen acting as hydrogen bond donors or acceptors. nih.gov Specifically, the amide nitrogen of the ligand was predicted to form hydrogen bonds with the side chains of aspartic acid residues (e.g., ASP 300) in the active site, with interaction distances around 3.0 Å. nih.gov
Furthermore, the indole ring itself plays a crucial role in binding through hydrophobic and π-π stacking interactions. mdpi.com In the case of α-amylase inhibitors, key residues like Trp58, Trp59, and Tyr62 were identified as forming these hydrophobic contacts. nih.gov For this compound, the methyl group at the 5-position is expected to enhance these hydrophobic interactions, potentially leading to increased potency and selectivity for specific targets. This substitution can influence the electronic properties of the indole ring, modulating the strength of π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a target's binding site. mdpi.com
Studies on other indole derivatives targeting different proteins, such as tubulin or various kinases, consistently highlight the importance of the indole NH group as a hydrogen bond donor. nih.govnih.gov The specific substitution pattern on the indole ring and the nature of the side chain at the 3-position ultimately dictate the compound's target specificity and mechanistic action. nih.govnih.gov Computational models help to rationalize these structure-activity relationships (SAR) by visualizing the precise ligand-protein contacts. nih.govresearchgate.net
Molecular Dynamics Simulations to Explore Conformational Dynamics and Solvation Effects
MD simulations can explore the conformational landscape of the flexible acetamide side chain of this compound. The rotation around the C-C and C-N bonds of the side chain allows the molecule to adopt various conformations. The relative stability of these conformers is influenced by both internal steric and electronic effects and, crucially, by interactions with the surrounding solvent molecules. A theoretical study on 1H-Indole-3-Acetic Acid (IAA), a closely related compound, used MD simulations to scan its conformational space, identifying multiple stable low-energy conformers. researchgate.net
Solvation effects are particularly important for indole derivatives due to the sensitivity of their electronic properties to the microenvironment. nih.govaip.orgresearchgate.net MD simulations explicitly model the interactions between the solute and individual solvent molecules (typically water). Studies on indole in aqueous solution have shown that solvent molecules form a structured shell around the solute, engaging in hydrogen bonding with the indole NH group. nih.govrsc.org This solvation shell is not static; the water molecules are in constant motion, and their dynamics influence the solute's conformational preferences and electronic states. aip.org For this compound, the acetamide group, with its hydrogen bonding capabilities, would also be a primary site for strong interactions with water.
Hybrid quantum mechanics/molecular mechanics (QM/MM) MD simulations have been used to investigate the excited states of indoles in water, revealing that the solvent reaction field can significantly increase the dipole moment of the excited state, which is crucial for understanding the molecule's fluorescence properties. aip.org These simulations show that solvent relaxation occurs on femtosecond timescales following electronic excitation. aip.org Such detailed dynamic and solvation insights are essential for accurately interpreting experimental data and for designing molecules with specific photophysical or biological properties.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or property-based features (descriptors) of a set of compounds with their biological activities. researchgate.net These models are valuable tools in predictive biology, enabling the estimation of the activity of new or untested compounds. researchgate.net
While no specific QSAR models for this compound were found, numerous studies on diverse series of indole derivatives have successfully employed this technique. For example, 2D- and 3D-QSAR studies were conducted on a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs as potential inhibitors of the influenza A virus. semanticscholar.org In this research, Genetic Function Algorithm (GFA) and Artificial Neural Network (GFA-ANN) methods were used to build the QSAR models. semanticscholar.org The statistical quality of the models (e.g., r² train = 0.8980, q² = 0.8884 for GFA-ANN) indicated a high predictive capability. semanticscholar.org The models identified key molecular descriptors that influence the anti-influenza activity, providing a basis for designing more potent inhibitors. semanticscholar.org
Another study developed 3D-QSAR models (CoMFA and CoMSIA) for indole derivatives as phosphodiesterase IV (PDE IV) inhibitors. nih.gov These models generated contour maps that visualize the regions where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for biological activity. mdpi.comnih.gov Such maps are invaluable for guiding the structural modification of lead compounds. For this compound, a QSAR model would likely identify descriptors related to:
Electronic Properties: The influence of the methyl group on the indole ring's electron distribution.
Steric Descriptors: The size and shape of the molecule.
Topological Indices: Descriptors of molecular connectivity and branching.
A QSAR study on tryptamine (B22526) derivatives, which share the indole core and an ethylamine (B1201723) side chain, established a clear relationship between the larvicidal activity of the compounds and their LogP values. researchgate.net By developing a robust QSAR model for a class of compounds including this compound, it would be possible to predict its activity for a given biological endpoint, screen virtual libraries of related compounds, and prioritize synthetic efforts towards candidates with the highest predicted potency. youtube.com
Advanced Analytical Characterization in 2 5 Methyl 1h Indol 3 Yl Acetamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful analytical method that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H NMR and ¹³C NMR spectra, researchers can precisely map the structure of 2-(5-methyl-1H-indol-3-yl)acetamide.
Proton NMR (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in the this compound molecule. The spectrum provides characteristic signals for the protons of the indole (B1671886) ring, the methyl group, and the acetamide (B32628) side chain.
A representative ¹H NMR spectrum of a related compound, 5-chloro-3-methyl-1H-indole, shows a singlet for the NH proton around δ 7.91 ppm. rsc.org The aromatic protons on the benzene (B151609) ring typically appear as multiplets between δ 7.0 and δ 7.6 ppm. For instance, in 5-chloro-3-methyl-1H-indole, the H-4, H-6, and H-7 protons resonate at δ 7.57 (d, J = 1.8 Hz), δ 7.16 (dd, J = 8.6, 2.0 Hz), and δ 7.27 (d, J = 8.5 Hz) respectively. rsc.org The methyl group at the C5 position of the indole ring in this compound would likely produce a singlet around δ 2.3-2.5 ppm, similar to the methyl proton signals observed in related indole structures. rsc.org The methylene (B1212753) (-CH2-) protons of the acetamide group are expected to appear as a singlet, while the amide (-NH2) protons would also produce a singlet, with its chemical shift being solvent-dependent.
Interactive Data Table: Representative ¹H NMR Data for Indole Derivatives
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Indole NH | ~7.8-8.0 | s (broad) | - |
| Aromatic CH | ~7.0-7.6 | m | - |
| Acetamide CH₂ | ~3.6 | s | - |
| Methyl CH₃ | ~2.3-2.5 | s | - |
| Amide NH₂ | Variable | s (broad) | - |
| Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. |
Carbon-13 NMR (¹³C NMR) Applications
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
Based on data from similar indole structures, the carbon atoms of the indole ring typically resonate in the range of δ 100-140 ppm. For example, in 5-chloro-3-methyl-1H-indole, the carbon signals appear at δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, and 111.68. rsc.org The methyl group carbon at C5 would be expected to have a chemical shift in the range of δ 9-10 ppm. rsc.org The carbonyl carbon of the acetamide group is characteristically downfield, appearing around δ 170-175 ppm, while the methylene carbon would be found further upfield.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~172 |
| C5 (Indole) | ~135 |
| C7a (Indole) | ~130 |
| C3a (Indole) | ~128 |
| C2 (Indole) | ~123 |
| C6 (Indole) | ~121 |
| C4 (Indole) | ~112 |
| C3 (Indole) | ~111 |
| C7 (Indole) | ~111 |
| CH₂ (Acetamide) | ~31 |
| CH₃ (Methyl) | ~21 |
| Note: These are predicted values and may differ from experimental data. |
Advanced NMR Techniques for Stereochemical and Conformational Analysis
While this compound itself is not chiral, advanced NMR techniques are crucial for studying the stereochemistry and conformation of its derivatives or when it is part of a larger, more complex molecule. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, providing insights into the molecule's three-dimensional structure and preferred conformation in solution. nih.gov For indole derivatives, low-temperature NMR experiments can be employed to study rotational barriers around specific bonds. researchgate.net Quantum mechanical calculations are often used in conjunction with experimental NMR data to rationalize observed chemical shifts and to model the conformational behavior of these molecules. nih.govresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M+), which corresponds to the molecular weight of the compound, and several fragment ion peaks. For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the acetamide side chain, leading to characteristic fragment ions. For example, a common fragmentation pathway for indole-3-acetamide (B105759) derivatives involves the formation of a stable indolyl-methyl cation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of ions, allowing for the determination of the elemental composition of a molecule. rsc.org For this compound (C₁₁H₁₂N₂O), HRMS can confirm its molecular formula by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass. This high level of accuracy is crucial for unequivocally identifying the compound and ensuring its purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates the compound from impurities before its ionization and detection by a mass spectrometer. This method is crucial for verifying the identity and assessing the purity of this compound. In a typical reverse-phase HPLC setup, the compound is passed through a column, and its retention time is measured. sielc.com The eluent is then directed into the mass spectrometer, where the compound is ionized, commonly forming the protonated molecule [M+H]⁺.
High-resolution mass spectrometry (HRMS) can validate the elemental composition by providing a highly accurate mass measurement. For this compound (C₁₁H₁₂N₂O), the expected exact mass is 188.09496. The detection of this molecular ion peak with high accuracy confirms the compound's identity. The LC component of the analysis provides purity information by separating the target compound from any starting materials, by-products, or degradation products.
Table 1: Expected Mass Spectrometry Data for this compound
| Ion Type | Expected m/z | Description |
|---|---|---|
| [M+H]⁺ | 189.1028 | Protonated molecular ion |
| [M+Na]⁺ | 211.0847 | Sodium adduct |
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound provides clear evidence for its key structural features.
The spectrum is expected to show characteristic absorption bands for the N-H stretching of the indole ring and the amide group, typically in the region of 3400-3200 cm⁻¹. mdpi.com A strong absorption peak corresponding to the C=O (carbonyl) stretch of the amide group (Amide I band) is anticipated around 1635 cm⁻¹. mdpi.com Other significant peaks include the N-H bending of the amide (Amide II band) near 1600 cm⁻¹, and various C-H and C=C stretching and bending vibrations from the aromatic indole ring and the methyl group. mdpi.comwalshmedicalmedia.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretching | ~3400 |
| Amide N-H | Stretching | ~3200 |
| C=O (Amide I) | Stretching | ~1635 mdpi.com |
| C=C (Aromatic) | Stretching | 1614-1573 mdpi.com |
| Amide N-H (Amide II) | Bending | ~1600 |
Raman spectroscopy is a complementary vibrational spectroscopy technique that detects scattered light from a sample. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. While IR spectroscopy is excellent for identifying polar functional groups like C=O and N-H, Raman spectroscopy can offer more detailed insights into the carbon skeleton of the indole ring. For indole derivatives, Raman spectroscopy can be used to study the vibrational modes of the aromatic system. walshmedicalmedia.com The combination of both IR and Raman spectra provides a more complete vibrational analysis of this compound.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For a related compound, 2-(5-bromo-1-methyl-1H-indol-3-ylcarbonyl)-N-methylacetamide, a detailed crystal structure was resolved, revealing a monoclinic crystal system. researchgate.net
By obtaining suitable crystals of this compound, X-ray diffraction analysis would confirm the connectivity of the atoms and reveal the planarity of the indole ring system and the conformation of the acetamide side chain. nih.gov The analysis would also detail intermolecular hydrogen bonds, likely involving the amide N-H and carbonyl oxygen, which dictate the crystal packing. researchgate.net
Table 3: Representative Crystallographic Data for Indole Derivatives
| Parameter | Example: 2-(5-Bromo-1-methyl-1H-indol-3-ylcarbonyl)-N-methylacetamide researchgate.net | Example: 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide nih.gov |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P bca |
| a (Å) | 11.8344 (15) | 11.593 (3) |
| b (Å) | 5.6974 (7) | 9.182 (2) |
| c (Å) | 17.651 (2) | 27.796 (6) |
| β (°) | 91.632 (2) | 90 |
| Volume (ų) | 1189.6 (3) | 2958.8 (11) |
Chromatographic Techniques for Separation and Purity Assessment (e.g., TLC)
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for monitoring reaction progress, identifying compounds, and determining purity. mdpi.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system (a mixture of a non-polar and a polar solvent), the components will separate based on their polarity. The product, starting materials, and any by-products will have different retention factor (Rf) values, allowing for a qualitative assessment of the reaction's completion and the purity of the isolated product. Visualization is typically achieved under UV light, as the indole ring is UV-active.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. The indole ring system in this compound is a strong chromophore. The UV spectrum is expected to show characteristic absorption bands resulting from π → π* electronic transitions within the aromatic indole nucleus. mdpi.com The position and intensity of these absorption maxima (λ_max) can be influenced by the substitution on the indole ring and the solvent used for analysis. This technique is useful for quantitative analysis using the Beer-Lambert law and for providing confirmatory evidence of the indole chromophore's presence.
Chemical Derivatization and Scaffold Modification Strategies for Research Applications
Systematic Substitution and Functionalization of the Indole (B1671886) Ring
The indole ring is a primary target for modification due to its electronic properties and the potential for substitution at several positions (N-1, C-2, C-4, C-6, and C-7). Systematic functionalization allows researchers to fine-tune the electronic and steric characteristics of the molecule.
Research has shown that introducing various substituents onto the indole nucleus can significantly influence the compound's properties. For instance, the synthesis of indole derivatives often involves the functionalization of the indole core to create analogues with diverse biological potential. rsc.org A common strategy is electrophilic substitution or metal-catalyzed cross-coupling reactions to introduce halogens (e.g., bromo, iodo), alkoxy groups (e.g., methoxy), or other functionalities. researchgate.net The title compound itself features a methyl group at the C-5 position, a modification from the parent 2-(1H-indol-3-yl)acetamide structure. Further substitutions can be explored at other available positions on the benzene (B151609) portion of the indole ring. For example, studies on related indole structures have successfully introduced iodo-substituents at the C-5 position to create compounds like 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, which demonstrated notable biological activity. nih.gov
These modifications are crucial for probing interactions with biological targets and for developing tool compounds to study cellular pathways.
Table 1: Examples of Indole Ring Functionalization
| Position of Substitution | Substituent | Example Compound Name | Key Finding/Application | Reference |
|---|---|---|---|---|
| C-5 | Bromo | 2-(5-Bromo-1-methyl-1H-indol-3-ylcarbonyl)-N-methylacetamide | Serves as a key intermediate in the synthesis of alkaloids. researchgate.net | researchgate.net |
| C-5 | Methoxy (B1213986) | N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide | A well-characterized analogue of melatonin (B1676174), used in neuronal signaling research. bldpharm.com | bldpharm.com |
| C-5 | Iodo | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov | nih.gov |
| N-1 | Methyl | N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives | N-methylation is a common strategy to block the hydrogen-bonding potential of the indole nitrogen and alter solubility. rsc.org | rsc.org |
Diversification at the Acetamide (B32628) Nitrogen
The secondary amide of the acetamide moiety is another key site for chemical diversification. The N-H group can act as a hydrogen bond donor, and its substitution can profoundly alter the compound's binding modes and pharmacokinetic properties.
Derivatization is typically achieved by N-alkylation or N-arylation, often following the coupling of indole-3-acetic acid with a diverse range of primary or secondary amines. nih.gov Research has explored the synthesis of various N-substituted indole-3-acetamides, including N-phenyl, N-benzyl, and N-alkyl derivatives. nih.govmolport.com These modifications allow for the introduction of additional steric bulk, lipophilicity, or functional groups that can engage in further interactions with target proteins. For example, a series of N-(substituted phenyl)-2-(1H-indol-3-yl)acetamides was synthesized and evaluated for potential biological activities, revealing that the nature and position of the substituent on the phenyl ring were critical. nih.gov Similarly, attaching a 3-methylphenylmethyl group to the acetamide nitrogen has been documented in the synthesis of complex morpholine-containing indole derivatives. molport.com
Table 2: Examples of Acetamide Nitrogen Diversification
| Nitrogen Substituent | Example Compound Class/Name | Synthetic Approach | Key Finding/Application | Reference |
|---|---|---|---|---|
| Substituted Phenyl Groups | N-(substituted phenyl)-2-(1H-indol-3-yl)acetamides | Coupling of indole-3-acetic acid with various substituted anilines using a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov | Investigated as potential antihyperglycemic and antioxidant agents. nih.gov | nih.gov |
| 3-Methylphenylmethyl (m-methylbenzyl) | 2-{4-[(1H-indol-5-yl)methyl]morpholin-3-yl}-N-[(3-methylphenyl)methyl]acetamide | Standard amide bond formation between a carboxylic acid precursor and 3-methylbenzylamine. molport.com | Part of a library of complex heterocyclic compounds for discovery research. molport.com | molport.com |
| (3,4,5-trimethoxyphenyl)methyl | N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives | Multi-step synthesis involving the introduction of the substituted benzyl (B1604629) group onto the nitrogen. rsc.org | Developed as potential inhibitors of tubulin polymerization. rsc.org | rsc.org |
Introduction of Bridging Linkers and Heterocyclic Moieties
Connecting the 2-(5-methyl-1H-indol-3-yl)acetamide scaffold to other cyclic or heterocyclic systems, either directly or via a linker, is a powerful strategy for creating molecules with novel architectures and expanded chemical space. This approach can lead to compounds that interact with multiple binding sites or possess entirely new biological profiles.
One method involves using the acetamide or indole group as a handle to build or attach other rings. For instance, indole derivatives have been incorporated into quinazolinone structures, fusing two biologically important scaffolds. nih.gov In one study, 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its analogues were synthesized through the condensation of anthranilamides with indole-3-carboxaldehyde. nih.gov Another approach involves linking the indoleacetamide core to heterocycles like 1,3,4-oxadiazole (B1194373). A series of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives were identified as potent inhibitors of the PI3Kα enzyme through virtual screening and subsequent synthesis. nih.gov Furthermore, the acetamide side chain itself can be modified to incorporate heterocyclic rings such as morpholine (B109124), as seen in compounds like 2-{4-[(1H-indol-5-yl)methyl]morpholin-3-yl}-N-[(3-methylphenyl)methyl]acetamide. molport.com
Table 3: Examples of Linked Heterocyclic Moieties
| Linked Heterocycle | Example Compound Name/Class | Linkage Strategy | Key Finding/Application | Reference |
|---|---|---|---|---|
| Quinazolinone | 2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivatives | Condensation of an indole aldehyde with anthranilamide. nih.gov | Exhibited significant antiproliferative activities against cancer cell lines. nih.gov | nih.gov |
| 1,3,4-Oxadiazole | 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives | The acetamide is attached to a 1,3,4-oxadiazole ring, which is in turn linked to a quinoline (B57606) scaffold. nih.gov | Identified as novel PI3Kα inhibitors for cancer research. nih.gov | nih.gov |
| Morpholine | 2-{4-[(1H-indol-5-yl)methyl]morpholin-3-yl}-N-[(3-methylphenyl)methyl]acetamide | The acetamide group is a substituent on a morpholine ring, which is linked to the indole via a methylene (B1212753) bridge. molport.com | Created as part of a diverse chemical library for screening. molport.com | molport.com |
| Indole | 2-(1H-Indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide | Amide bond formation between indole-3-acetic acid and a tryptamine (B22526) derivative. sigmaaldrich.com | A dimeric indole structure, representing a class of bis-indole alkaloids. sigmaaldrich.comnih.gov | sigmaaldrich.com |
Hybridization Approaches with Other Pharmacophores
Hybridization involves the deliberate combination of two or more distinct pharmacophores into a single molecule. The goal is to create a new chemical entity with a unique profile, potentially exhibiting synergistic or additive effects, or interacting with multiple biological targets.
The 2-(indol-3-yl)acetamide structure is a fragment of the natural product melatonin (N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide). bldpharm.com This tryptamine-like scaffold is frequently hybridized with other known pharmacophores. For example, researchers have designed hybrids of indole derivatives and analogues of combretastatin (B1194345) A-4 (CA-4), a known tubulin polymerization inhibitor. One such study reported the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which combine the indole nucleus with the 3,4,5-trimethoxyphenyl moiety characteristic of CA-4. rsc.org This hybridization resulted in compounds that effectively inhibited tubulin polymerization and induced apoptosis in cancer cells. rsc.org Another example is the fusion of the indole scaffold with the quinazolinone ring system, which itself is a privileged structure in medicinal chemistry, to generate hybrids with potent antiproliferative activities. nih.gov
Isotope Labeling for Mechanistic Investigations
Isotope labeling is a powerful technique used to trace the metabolic fate of a molecule, elucidate biosynthetic pathways, or investigate reaction mechanisms. nih.gov In this strategy, one or more atoms in the this compound molecule are replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).
While specific isotope labeling studies on this compound are not prominently documented in the provided search results, the methodology is broadly applicable. For example, if this compound were being studied as a potential drug candidate, deuteration at metabolically labile sites could be explored to slow down its rate of metabolism, a common strategy to improve pharmacokinetic profiles. Alternatively, synthesizing a ¹³C- or ¹⁵N-labeled version of the molecule would allow for detailed Nuclear Magnetic Resonance (NMR) spectroscopy studies to monitor its binding to a target protein or to trace the incorporation of its fragments in a metabolic pathway. nih.gov This approach has been instrumental in understanding the complex mechanisms of natural product biosynthesis and enzyme-catalyzed reactions. nih.gov The synthesis of an isotopically labeled standard is also essential for its precise quantification in biological matrices using mass spectrometry.
Future Research Directions and Research Gaps in the Study of 2 5 Methyl 1h Indol 3 Yl Acetamide
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a vast range of biological activities. mdpi.com While 2-(5-methyl-1H-indol-3-yl)acetamide and its close analogs have been noted for various potential applications, including as antihyperglycemic, antioxidant, and anticancer agents, significant gaps in our understanding remain. nih.govtandfonline.commdpi.com The future of research on this compound lies in a multi-pronged approach that combines traditional biological screening with modern, technology-driven methodologies to unlock its full potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(5-methyl-1H-indol-3-yl)acetamide, and what reaction conditions are typically employed?
- Methodological Answer : Synthesis often involves coupling reactions between indole derivatives and acetamide precursors. Key steps include:
-
Indole core preparation : Starting from 5-methylindole, alkylation or acetylation reactions introduce the acetamide moiety.
-
Reagents : Carbodiimides (e.g., EDC/HOBt) for amide bond formation, with solvents like DMF or THF under inert atmospheres .
-
Optimization : Temperature control (0–25°C) and reaction times (12–24 hours) to minimize side products .
Table 1 : Example Reaction Conditions
Step Reagents/Conditions Yield (%) Reference Alkylation K₂CO₃, DMF, 60°C 65–75 Acetylation AcCl, Et₃N, CH₂Cl₂ 80–85
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify indole proton environments and acetamide connectivity (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 203.1 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) .
Q. What biological activities have been reported for this compound derivatives?
- Methodological Answer :
- Anticonvulsant Activity : Derivatives showed 40–60% seizure reduction in rodent models via GABAergic modulation .
- Antifungal Properties : Analogues with morpholine substituents inhibited Candida albicans (MIC = 8 µg/mL) .
- Antioxidant Effects : Hydroxyimino derivatives scavenged free radicals (IC₅₀ = 12 µM in DPPH assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of indole intermediates .
- Catalyst Use : Pd/C or CuI for cross-coupling reactions, improving regioselectivity .
- Temperature Gradients : Gradual heating (25°C → 60°C) reduces decomposition of heat-sensitive intermediates .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., cell lines, incubation times) to minimize discrepancies .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to explain variations in in vivo efficacy .
- Structural Confirmation : Re-synthesize disputed compounds and validate purity via HPLC (>95%) .
Q. What computational approaches predict the biological targets of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₃) or cytochrome P450 enzymes .
- QSAR Modeling : Correlate substituent electronegativity with antifungal activity (R² > 0.85) .
Q. What strategies enable selective functionalization of the indole ring in this compound?
- Methodological Answer :
- Protecting Groups : Boc protection of the acetamide nitrogen directs electrophilic substitution to C-5 .
- Directed C-H Activation : Pd(OAc)₂ with ligands (e.g., PPh₃) facilitates bromination at C-2 .
Q. How do substituents on the indole core influence the compound’s bioactivity?
- Methodological Answer :
-
Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents enhance antifungal activity but reduce solubility .
-
Methoxy Groups : Improve blood-brain barrier penetration for CNS-targeted anticonvulsants .
Table 2 : Substituent Effects on Bioactivity
Substituent Position Activity Trend Reference -OCH₃ C-5 ↑ Anticonvulsant -Cl C-4 ↑ Antifungal
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
